3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H25F2N3O3S and its molecular weight is 521.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H24F2N2O3S, with a molecular weight of 466.54 g/mol. The compound features a quinazoline core, which is known for various pharmacological activities, including antibacterial and antiviral effects.
Key Structural Features
- Quinazoline Core: Essential for biological activity.
- Fluorophenyl Substituents: Enhance lipophilicity and may affect binding interactions.
- Thioether Linkage: Potentially contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Activity | MIC (µg/mL) | Target |
---|---|---|
Antibacterial against MRSA | ≤ 64 | Staphylococcus aureus |
Antiviral against HSV | IC50 = 12.5 | Herpes Simplex Virus |
Cytotoxicity (Vero cells) | IC50 = 15 | General cytotoxicity |
The compound demonstrated a minimum inhibitory concentration (MIC) of less than 64 µg/mL against MRSA, indicating potent antibacterial activity. Additionally, it showed inhibitory concentrations (IC50) of 12.5 µg/mL against Herpes Simplex Virus (HSV), showcasing its antiviral potential.
The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of critical bacterial enzymes, such as penicillin-binding proteins (PBPs). Binding to these proteins alters their function, disrupting cell wall synthesis and leading to bacterial cell death.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related quinazoline compounds have provided insights into how modifications affect biological activity:
-
Substitution Patterns:
- Introduction of halogens at specific positions on the phenyl rings enhances antimicrobial potency.
- Alkyl substitutions on the nitrogen atom improve lipophilicity and cellular uptake.
-
Functional Groups:
- The presence of thioether groups has been linked to improved interactions with target proteins, enhancing efficacy.
Case Study 1: Antiviral Efficacy
A study published in Antiviral Research explored the efficacy of similar quinazoline derivatives against various viruses. The results indicated that compounds with structural similarities to our target showed significant inhibition of viral replication in vitro, particularly against enveloped viruses like HSV and influenza A virus .
Case Study 2: Antibacterial Activity Against MRSA
Research highlighted in Journal of Medicinal Chemistry reported that certain quinazoline derivatives exhibited synergistic effects when combined with beta-lactam antibiotics against MRSA strains. The combination therapy demonstrated enhanced bactericidal activity due to the ability of quinazolines to bind allosterically to PBPs, facilitating better access for beta-lactams .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F2N3O3S/c1-17(2)13-14-31-26(35)19-5-12-23-24(15-19)32-28(33(27(23)36)22-10-8-21(30)9-11-22)37-16-25(34)18-3-6-20(29)7-4-18/h3-12,15,17H,13-14,16H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPCLMPQZZHSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.